![molecular formula C19H27N3O3 B5394653 ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride](/img/structure/B5394653.png)
ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride
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Overview
Description
Ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a piperidinecarboxylate derivative that has been synthesized through a complex process involving several chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to exhibit several biochemical and physiological effects in animal models. ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity. Additionally, ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to decrease the levels of glutamate in the brain, which is a neurotransmitter that stimulates neuronal activity. These effects contribute to the anticonvulsant and neuroprotective effects of ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has several advantages for use in lab experiments, including its potent and selective pharmacological effects, its ability to cross the blood-brain barrier, and its low toxicity. However, ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride also has limitations, including its complex synthesis process, its high cost, and its limited availability.
Future Directions
There are several future directions for research on ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride, including the development of new synthetic methods for ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride that are more efficient and cost-effective, the investigation of the molecular mechanisms underlying the pharmacological effects of ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride, and the evaluation of the potential therapeutic applications of ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride in various neurological and oncological disorders. Additionally, the development of new ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride derivatives with improved pharmacological properties is an area of active research.
Synthesis Methods
The synthesis of ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride involves a multi-step process that requires the use of several chemical reagents. The first step involves the reaction of 3-pyrrolidinylbenzoic acid with thionyl chloride, which yields 2-chloro-3-pyrrolidinylbenzoic acid. The second step involves the reaction of 2-chloro-3-pyrrolidinylbenzoic acid with ethyl piperidine-1-carboxylate, which yields ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate. Finally, the third step involves the addition of hydrochloric acid to the product, which yields the final product, ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride hydrochloride.
Scientific Research Applications
Ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to exhibit potent anticonvulsant and neuroprotective effects in animal models, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride has been found to exhibit anticancer effects, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
ethyl 4-[(2-pyrrolidin-3-ylbenzoyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-25-19(24)22-11-8-15(9-12-22)21-18(23)17-6-4-3-5-16(17)14-7-10-20-13-14/h3-6,14-15,20H,2,7-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBXOUKGYLHBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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